molecular formula C7H16ClNO2 B2600251 3-Amino-2-(propan-2-yl)butanoic acid hydrochloride CAS No. 1909311-97-2

3-Amino-2-(propan-2-yl)butanoic acid hydrochloride

Cat. No. B2600251
CAS RN: 1909311-97-2
M. Wt: 181.66
InChI Key: NEHPSYZVZKLMCS-UHFFFAOYSA-N
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Description

3-Amino-2-(propan-2-yl)butanoic acid hydrochloride, commonly known as Gabapentin hydrochloride, is a pharmaceutical drug that is used for treating epilepsy, neuropathic pain, and restless leg syndrome. The chemical formula of Gabapentin hydrochloride is C9H18ClNO2, and it is a white crystalline powder that is soluble in water. The drug has been approved by the FDA and is widely used in the medical industry.

Scientific Research Applications

Fluorescent Labeling in Biological Assays

3-Amino-2-(propan-2-yl)butanoic acid hydrochloride serves as a precursor in the synthesis of fluorescent derivatives. These derivatives exhibit strong fluorescence, making them suitable for use in biological assays. For instance, the coupling of certain amino acids with 3-(Naphthalen-1-ylamino)propanoic acid results in derivatives that demonstrate strong fluorescence, with emissions at both short and long wavelengths. Such characteristics make them favorable for applications in biological assays, especially those requiring fluorescence derivatization (Frade et al., 2007).

Structural Studies and Hydrogen Bonding

The compound plays a crucial role in structural studies and understanding hydrogen bonding mechanisms. For example, it's involved in the formation of various salts and polymorphs when reacted with quinaldinic acid. These structures, characterized by X-ray analysis, offer insights into hydrogen bonding and π∙∙∙π stacking interactions, which are pivotal in understanding molecular interactions and designing new materials (Podjed & Modec, 2022).

Polymer Modification and Biomedical Applications

In the field of polymer science and biomedical applications, 3-Amino-2-(propan-2-yl)butanoic acid hydrochloride is utilized in the functional modification of polymers. For example, radiation-induced poly vinyl alcohol/acrylic acid hydrogels are modified through condensation reactions with various amines, including this compound, to form amine-treated polymers. These modified polymers exhibit increased thermal stability and have shown promising biological activities, suggesting their potential use in medical applications (Aly & El-Mohdy, 2015).

Synthesis of Antimicrobial Compounds

The compound is also involved in the synthesis of derivatives that possess significant antimicrobial properties. For instance, it's used to create derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties. Some of these synthesized compounds have been shown to exhibit good antimicrobial activity against various pathogens, indicating their potential use in developing new antimicrobial agents (Mickevičienė et al., 2015).

Catalysis and Synthesis of Chiral Amines

In the field of green chemistry and catalysis, the compound is used in the biosynthesis of chiral amines. For example, a novel transaminase was applied for the biosynthesis of (R)-3-amino-1-butanol, a key intermediate for the treatment of HIV/AIDS, by transferring the amino group from isopropylamine to 4-hydroxy-2-butanone. This represents an efficient and environmentally friendly approach to producing chiral amines, which are crucial in pharmaceutical synthesis (Tang et al., 2019).

properties

IUPAC Name

2-(1-aminoethyl)-3-methylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4(2)6(5(3)8)7(9)10;/h4-6H,8H2,1-3H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHPSYZVZKLMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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